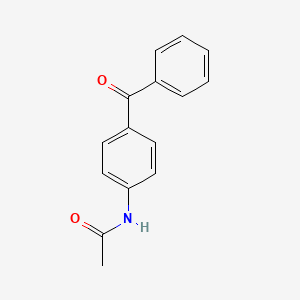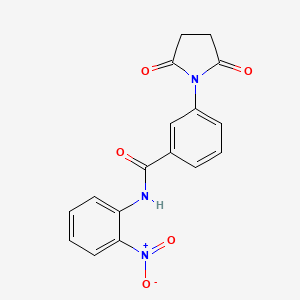
1-acetyl-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as AEDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AEDP is a heterocyclic compound that contains both a pyrazole and a pyridine ring, making it a valuable molecule for drug development and other research applications.
Mecanismo De Acción
The exact mechanism of action of 1-acetyl-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is not yet fully understood, but studies have suggested that it may act as an inhibitor of certain enzymes involved in the development and progression of various diseases. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. This compound has also been shown to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has several advantages for use in laboratory experiments, including its easy synthesis and relatively low cost. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 1-acetyl-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is the development of this compound-based drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Another potential direction is the investigation of this compound as a potential antioxidant and anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity at high concentrations.
Métodos De Síntesis
The synthesis of 1-acetyl-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-ethyl-4-phenyl-1H-pyrazole-5-carbaldehyde with 2-hydroxypyridine in the presence of a catalyst such as piperidine. The reaction yields this compound as a white crystalline solid with a melting point of 201-203°C.
Aplicaciones Científicas De Investigación
1-acetyl-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. This compound has also been studied for its anti-inflammatory and antioxidant properties, which may make it useful for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-12-9-13(17,15(14-12)10(2)16)11-7-5-4-6-8-11/h4-8,17H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJHAKDHCZCGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B5160430.png)
![methyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5160456.png)
![3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5160464.png)
![5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B5160471.png)
![5-(3,4-dimethoxyphenyl)-N-[2-(methylthio)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5160478.png)


![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5160503.png)
![1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5160515.png)
![5-{3,5-dichloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5160527.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5160542.png)
